2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid
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Overview
Description
2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid typically involves the reaction of 5-methyl-2-aminopyridine with thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Aminothiazole
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
- 2-Methylamino-4-methylthiazole-5-carboxylic acid
Uniqueness
2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid is unique due to its specific structure, which combines a thiazole ring with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9N3O2S |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[(5-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2S/c1-6-2-3-8(11-4-6)13-10-12-7(5-16-10)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
FICMJQIARJYSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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